molecular formula C9H9ClF3N B1427792 {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1079439-73-8

{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B1427792
CAS No.: 1079439-73-8
M. Wt: 223.62 g/mol
InChI Key: XBZQOPRUULVFQN-UHFFFAOYSA-N
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Description

{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with chlorine and trifluoromethyl groups, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine include:

Uniqueness

The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQOPRUULVFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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